Msr-blue -

Msr-blue

Catalog Number: EVT-8342273
CAS Number:
Molecular Formula: C11H10O3S
Molecular Weight: 222.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Msr-blue is a specialized fluorescent probe developed for the detection of methionine sulfoxide reductase, an enzyme that plays a critical role in cellular redox regulation and oxidative stress response. This compound exhibits a significant fluorescence enhancement upon binding to its target, making it a valuable tool in biochemical research and diagnostics.

Source

Msr-blue was discovered through a rational design approach aimed at creating a selective fluorescent probe for methionine sulfoxide reductase. The initial screening identified this compound as having a greater than 100-fold increase in fluorescence intensity upon interaction with the enzyme, indicating its potential utility in biological applications .

Classification

Msr-blue can be classified as a fluorescent probe and chemical sensor, specifically designed for biological applications. It falls under the category of organic compounds due to its synthetic nature and structural characteristics.

Synthesis Analysis

Methods

The synthesis of Msr-blue involves several key steps, primarily focusing on the formation of specific chemical linkages that facilitate its interaction with methionine sulfoxide reductase. The process typically includes:

  1. Rational Design: The compound was designed to maximize selectivity and sensitivity towards methionine sulfoxide reductase.
  2. Chemical Reactions: The synthesis utilizes various organic reactions, including condensation and functionalization techniques, to create the final fluorescent probe.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.

Technical Details

The synthesis is characterized by precise control over reaction conditions (temperature, solvent choice) and careful monitoring of reaction progress using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield.

Molecular Structure Analysis

Structure

Msr-blue's molecular structure is defined by its unique arrangement of atoms that facilitate its fluorescent properties. The structure typically includes:

  • Fluorophore Unit: Responsible for the fluorescence emission.
  • Linker Group: Connects the fluorophore to the reactive site that interacts with methionine sulfoxide reductase.

Data

Characterization techniques such as NMR spectroscopy provide detailed insights into the molecular structure, confirming the presence of functional groups essential for its activity. For instance, specific chemical shifts in NMR spectra correlate with the functional groups involved in enzyme binding .

Chemical Reactions Analysis

Reactions

Msr-blue undergoes specific chemical interactions when it binds to methionine sulfoxide reductase. These reactions can be summarized as follows:

  1. Binding Reaction: Upon interaction with the enzyme, Msr-blue forms a complex that significantly enhances its fluorescence.
  2. Turn-On Mechanism: The binding induces conformational changes in Msr-blue, leading to increased fluorescence intensity.

Technical Details

The kinetics of these reactions are studied using fluorescence spectroscopy, allowing researchers to determine binding affinities and reaction rates quantitatively.

Mechanism of Action

Process

The mechanism of action for Msr-blue involves:

  1. Selective Binding: Msr-blue selectively binds to methionine sulfoxide reductase due to structural complementarity.
  2. Fluorescence Enhancement: This binding results in a conformational change that enhances the fluorescent properties of Msr-blue, enabling detection.

Data

Quantitative data from fluorescence assays demonstrate that Msr-blue can detect changes in enzyme activity under various oxidative stress conditions, providing insights into cellular redox states .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Msr-blue typically appears as a solid or powder.
  • Solubility: It is soluble in common organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Msr-blue exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • Fluorescence Characteristics: Exhibits strong fluorescence under UV light with specific excitation and emission wavelengths.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which assess thermal stability .

Applications

Scientific Uses

Msr-blue has several applications in scientific research:

  • Biochemical Assays: Used as a fluorescent probe to study enzyme activity in vitro.
  • Cellular Imaging: Potentially employed for imaging oxidative stress in live cells.
  • Diagnostics: May serve as a diagnostic tool for diseases associated with oxidative stress and redox imbalance.
Introduction to Methionine Sulfoxide Reductases (Msrs) and Probe Development Necessity

Biological Significance of Methionine Sulfoxide Reductases in Oxidative Stress Regulation

Methionine sulfoxide reductases (Msrs) are a critical component of the cellular antioxidant defense system, specifically responsible for repairing oxidative damage to methionine residues in proteins. Reactive oxygen species readily oxidize methionine to methionine sulfoxide, generating two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. This oxidation can disrupt protein structure and function, leading to cellular dysfunction implicated in aging and pathologies like neurodegeneration. Two primary enzyme families reverse this damage: Methionine sulfoxide reductase A (MsrA) specifically reduces methionine-S-sulfoxide, while Methionine sulfoxide reductase B (MsrB) targets methionine-R-sulfoxide. Their activity is thioredoxin-dependent, linking methionine repair to cellular redox homeostasis [1] [6].

The biological significance of Msrs extends beyond mere protein repair:

  • Stereospecific Catalysis: MsrA efficiently reduces both free and protein-bound methionine-S-sulfoxide, whereas MsrB primarily acts on protein-based methionine-R-sulfoxide. Mammals lack free methionine-R-sulfoxide reductase, leading to accumulation of this oxidized form in physiological fluids during aging [1] [4].
  • Compartmentalized Protection: Mammalian cells express multiple Msr isoforms localized to specific organelles. MsrA has cytosolic, mitochondrial, and nuclear variants; MsrB1 (a selenoprotein) operates in the cytosol and nucleus; MsrB2 resides in mitochondria; and MsrB3 localizes to the endoplasmic reticulum or mitochondria via alternative splicing. This compartmentalization tailors oxidative damage repair to subcellular microenvironments [2] [6].
  • Disease Relevance: Declining Msr activity correlates with age-related pathologies. For example, reduced MsrB1 expression in models of Parkinson’s disease exacerbates neuronal vulnerability to oxidative stress, suggesting Msrs mitigate proteotoxic mechanisms underlying neurodegeneration [5] [8].

Table 1: Key Methionine Sulfoxide Reductase Isoforms and Their Functions in Mammals

IsoformSubstrate SpecificityCellular LocalizationCatalytic Residue
MsrAMethionine-S-sulfoxideCytosol, nucleus, mitochondriaCysteine
MsrB1Methionine-R-sulfoxideCytosol, nucleusSelenocysteine
MsrB2Methionine-R-sulfoxideMitochondriaCysteine
MsrB3AMethionine-R-sulfoxideEndoplasmic reticulumCysteine
MsrB3BMethionine-R-sulfoxideMitochondriaCysteine

Limitations of Conventional Enzymatic Assays for Methionine Sulfoxide Reductase Activity Monitoring

Traditional methods for quantifying Msr activity suffer from technical constraints that impede real-time analysis and cellular resolution:

  • Chromatographic Methods: Reverse-phase high-performance liquid chromatography (HPLC) with dabsyl derivatization remains a standard for measuring methionine sulfoxide reduction. This approach requires substrate derivatization (e.g., dabsyl-methionine sulfoxide), enzymatic reaction termination, chromatographic separation, and spectrophotometric detection—a process taking hours per sample. It also necessitates cell lysis, destroying spatial information about subcellular Msr activity [4].
  • Stereospecificity Challenges: Few conventional assays distinguish between the reduction of methionine-S-sulfoxide and methionine-R-sulfoxide. Enzymatic separation of diastereomers requires specialized equipment (e.g., chiral columns or polarimeters), complicating activity assignment to MsrA versus MsrB in crude biological samples [4] [7].
  • Low Sensitivity and Throughput: Spectrophotometric assays lack sensitivity for detecting physiological Msr activity in complex samples like tissue homogenates. Thioredoxin coupling systems further complicate kinetics measurements. Radiolabeled substrates offer higher sensitivity but introduce handling hazards and waste limitations. These constraints hinder large-scale functional studies or drug screening [5].

Table 2: Comparison of Conventional Methionine Sulfoxide Reductase Activity Assays

MethodDetection PrincipleTime per SampleKey Limitations
HPLC with derivatizationUV/Vis absorption of dabsyl-Met2–4 hoursLabor-intensive; requires substrate derivatization and cell lysis
Thioredoxin-coupled assayNADPH oxidation (340 nm)1–2 hoursLow sensitivity; interference by cellular reductases
Chiral amino acid analysisPolarimetry/NMR>4 hoursExpensive instrumentation; low throughput
Radiolabeled (³⁵S-MetO)Scintillation counting1–3 hoursRadiohazard; specialized disposal required

Emergence of Fluorescent Probes in Redox Enzyme Studies

The limitations of conventional assays catalyzed the development of fluorescent probes for Msr activity, leveraging the oxidation-reduction cycle of methionine sulfoxide to generate optical signals:

  • Design Rationale: Fluorescent probes exploit the conversion of sulfoxides (electron-withdrawing) to sulfides (electron-donating) by Msrs. This transformation alters intramolecular charge transfer within fluorophores, producing measurable fluorescence "turn-on" or ratiometric responses. Probes are engineered by coupling methyl phenyl sulfoxide—a Msr substrate mimic—to fluorophores like naphthalimide or coumarin [5] [9].
  • Msr-Blue: This pioneering turn-on probe emerged from screening a library of 23 sulfoxide-conjugated fluorophores. Its design features a methyl sulfoxide moiety attached to a naphthalimide core. Reduction by MsrA converts sulfoxide to sulfide, switching electron-withdrawal to electron-donation and inducing a 32.3-fold fluorescence increase (λex/λem = 335/438 nm). Msr-blue detects enzyme activity in live cells and revealed diminished Msr function in Parkinson’s disease models [5] [8].
  • Advanced Probes: Subsequent iterations improved emission wavelength, response rate, and subcellular targeting:
  • Mitochondria-targeted probe: Incorporates a methylpyridinium cation for mitochondrial accumulation. Reduction-induced charge transfer shifts emission to 549 nm, enabling imaging of mitochondrial Msrs within 30 minutes [9].
  • Msr-Ratio: A ratiometric probe (λ_em = 550 nm) exhibiting a 400-fold fluorescence shift upon reduction. Its large Stokes shift (120 nm) minimizes self-quenching and improves quantification in complex cellular environments [10].

Properties

Product Name

Msr-blue

IUPAC Name

4-methyl-7-methylsulfinylchromen-2-one

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C11H10O3S/c1-7-5-11(12)14-10-6-8(15(2)13)3-4-9(7)10/h3-6H,1-2H3

InChI Key

IFTHUDRVKVIXDN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S(=O)C

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